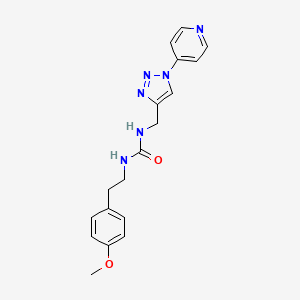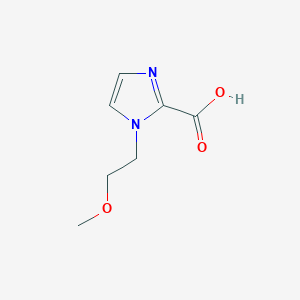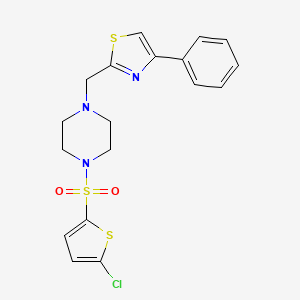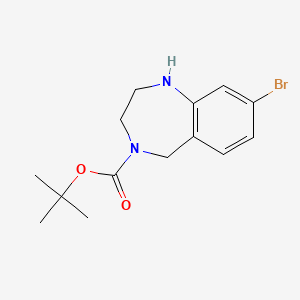
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCPK belongs to the class of compounds known as pyrrolidinyl triazoles, which have been found to exhibit various biological activities.
Scientific Research Applications
Antifungal Activity
1,2,3-Triazoles, including derivatives like the one , have been extensively studied for their antifungal properties. A study by Lima-Neto et al. (2012) described the synthesis of various 1,2,3-triazole derivatives and their in vitro antifungal evaluation against different Candida species. The study found that certain halogen-substituted triazoles showed promising antifungal profiles, indicating potential for future drug development (Lima-Neto et al., 2012).
Synthesis and Characterization
The synthesis and derivatization of triazole derivatives have been explored in various studies. For instance, Nycz et al. (2016) identified novel cathinone hydrochloride salts and examined their properties using techniques like GC-MS, IR, NMR, and X-ray diffraction. This research contributes to the understanding of the chemical properties of triazole derivatives (Nycz et al., 2016).
Ligand Development for Metal Complexes
Triazole derivatives are also used in developing ligands for metal complexes. Kitteringham et al. (2018) synthesized a novel 1,4-disubstituted 1,2,3-triazole-based ligand and investigated its reactivity with Au(III) and Pt(II) precursors. This research demonstrates the versatility of triazole derivatives in forming mixed metal complexes (Kitteringham et al., 2018).
Inhibitor Development
Triazole derivatives have been evaluated as inhibitors for various biological enzymes. Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles and tested them as inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. Their findings revealed some triazoles as potent inhibitors, indicating their potential in therapeutic applications (Jiang & Hansen, 2011).
Corrosion Inhibition
Triazole derivatives have applications in corrosion inhibition. Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their study provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Ma et al., 2017).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-9-6-11(10-20)21-18-7-8-19-21/h1-3,7-8,11H,4-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNXKBEQSNNHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)




![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)